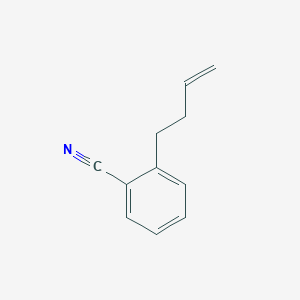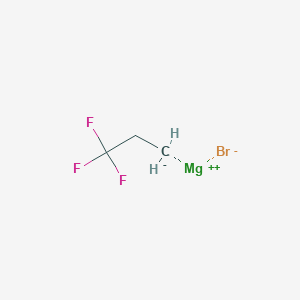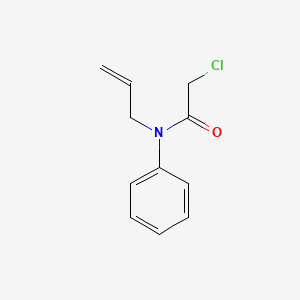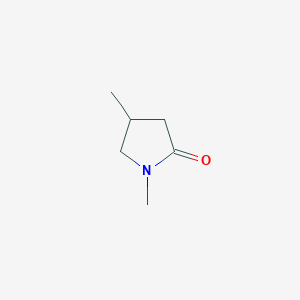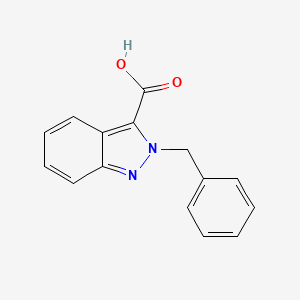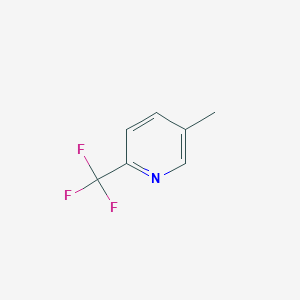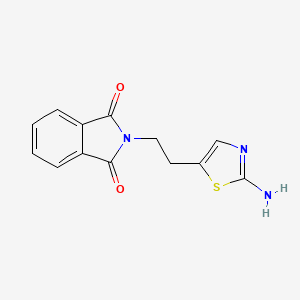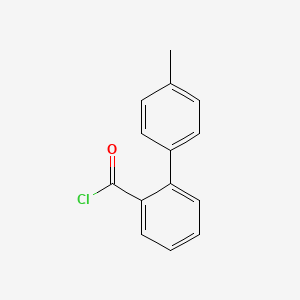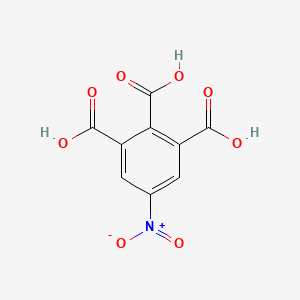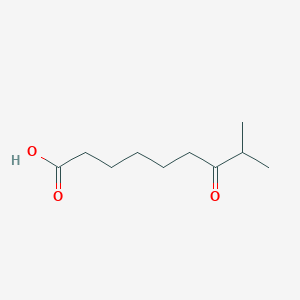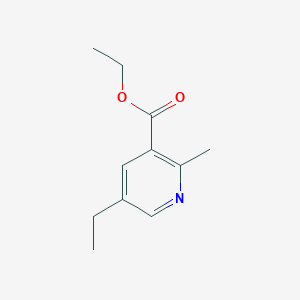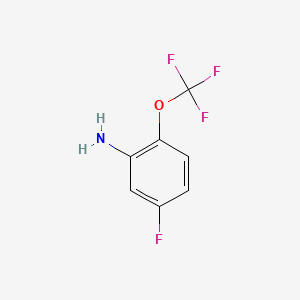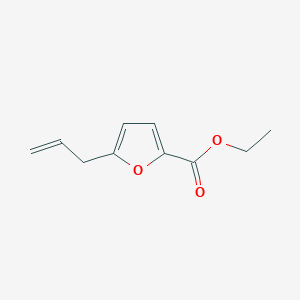
3-(5-Ethoxycarbonyl-2-furanyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
-
Scientific Field : Biochemistry and Proteomics
- Application Summary : This compound is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of disease processes and the development of new therapeutic strategies.
- Methods of Application : While the specific experimental procedures can vary greatly depending on the research question, a typical proteomics experiment might involve the extraction of proteins, followed by their separation and identification using techniques like mass spectrometry .
- Results or Outcomes : The outcomes of such research can provide valuable insights into the roles of different proteins in health and disease, potentially leading to the discovery of new drug targets .
-
Scientific Field : Cancer and Inflammation Research
- Application Summary : “5-Ethoxycarbonyl-2-fufurylzinc chloride solution” acts as a potent inhibitor for specific enzymes involved in cancer and inflammation, displaying potential therapeutic effects against these conditions .
- Methods of Application : This compound could be used in in vitro or in vivo studies to investigate its effects on enzyme activity and disease progression .
- Results or Outcomes : The results of such research could contribute to our understanding of the mechanisms of particular diseases and the development of new treatment strategies .
- Scientific Field : Polymer Science
- Application Summary : This compound can be used as a catalyst in polymerization reactions . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
- Methods of Application : The compound can be added to a reaction mixture containing the monomers, where it facilitates the formation of polymer chains .
- Results or Outcomes : The outcome of such a reaction would be the formation of a new polymer with potential applications in various industries, including plastics, textiles, and pharmaceuticals .
- Scientific Field : Biomedical Research
- Application Summary : This compound is used for the treatment of various diseases . It acts as a potent inhibitor for specific enzymes involved in cancer and inflammation, displaying potential therapeutic effects against these conditions .
- Methods of Application : This solution can be utilized in conducting research studies aimed at understanding the mechanisms of particular diseases and developing new treatment strategies .
- Results or Outcomes : The results of such research could contribute to our understanding of the mechanisms of particular diseases and the development of new treatment strategies .
properties
IUPAC Name |
ethyl 5-prop-2-enylfuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-5-8-6-7-9(13-8)10(11)12-4-2/h3,6-7H,1,4-5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJDPLDLGUICBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572587 |
Source


|
| Record name | Ethyl 5-(prop-2-en-1-yl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Ethoxycarbonyl-2-furanyl)-1-propene | |
CAS RN |
252357-14-5 |
Source


|
| Record name | Ethyl 5-(prop-2-en-1-yl)furan-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

